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Compound of Interest

Compound Name: 2-Methoxybenzonitrile

Cat. No.: B147131

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Methoxybenzonitrile (CAS No: 6609-56-9), a valuable building block in organic synthesis. The
document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry
(MS) data, along with standardized experimental protocols for data acquisition.

Molecular Structure

2-Methoxybenzonitrile, also known as o-cyanoanisole, has a molecular formula of CsH7NO
and a molecular weight of 133.15 g/mol .[1] The structure consists of a benzene ring
substituted with a methoxy group (-OCH?s) and a nitrile group (-C=N) at adjacent positions.

Figure 1: Structure of 2-Methoxybenzonitrile with atom numbering for spectroscopic
assignment.

Spectroscopic Data Summary

The following sections summarize the NMR, IR, and MS data for 2-Methoxybenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b147131?utm_src=pdf-interest
https://www.benchchem.com/product/b147131?utm_src=pdf-body
https://www.benchchem.com/product/b147131?utm_src=pdf-body
https://www.benchchem.com/product/b147131?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxybenzonitrile
https://www.benchchem.com/product/b147131?utm_src=pdf-body
https://www.benchchem.com/product/b147131?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Note on Available NMR Data: Publicly available, peer-reviewed *H and 3C NMR data for 2-
Methoxybenzonitrile with definitive assignments are scarce. Some published data appears
inconsistent with established principles of NMR spectroscopy.[2] For instance, reported values
for the methoxy group's proton (6 2.53) and carbon (& 20.2) signals deviate significantly from
expected ranges (~3.9 ppm and ~56 ppm, respectively).[2] The data presented below is based
on typical chemical shifts for similar structures and should be confirmed with dedicated
analysis.

Table 1: *H NMR Spectroscopic Data (Predicted) Solvent: CDCIs, Reference: TMS (6 0.00)

. . Coupling

Chemical Shift o . .

Multiplicity Constant (J, Integration Assignment
(3, ppm)

Hz)

~7.60 dd ~7.7,1.7 1H Ar-H (H6)
~7.55 ddd ~8.4,7.5,1.7 1H Ar-H (H4)
~7.05 t ~7.5 1H Ar-H (H5)
~6.98 d ~8.4 1H Ar-H (H3)
~3.90 s - 3H -OCHs (H10)

Table 2: 13C NMR Spectroscopic Data (Predicted) Solvent: CDCls, Reference: CDClIs (& 77.16)
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Chemical Shift (6, ppm) Assighment
~162 C1 (-0)

~134 C4

~133 C6

~121 C5

~117 C=N (C7)
~112 C3

~102 C2 (-CN)

~56 -OCHs (C10)

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption
of infrared radiation. The spectrum for 2-Methoxybenzonitrile is expected to show
characteristic peaks for the nitrile, ether, and aromatic functionalities.

Table 3: IR Spectroscopic Data

Wavenumber (cm—?) Intensity Assignment

3100 - 3000 Medium Aromatic C-H Stretch

2950 - 2850 Medium-Weak Aliphatic C-H Stretch (-OCHs3)
2230 - 2220 Strong, Sharp C=N Stretch (Nitrile)

1600 - 1450 Strong-Medium Aromatic C=C Ring Stretch
1280 - 1240 Strong Aryl C-O Stretch (Asymmetric)
1050 - 1020 Strong Aryl C-O Stretch (Symmetric)

C-H Out-of-Plane Bend (ortho-

780 - 740 Strong ) )
disubstituted)
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Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a
molecule, confirming its molecular weight and offering structural clues. Electron lonization (EI)
is a common method for this type of compound.

Table 4: Mass Spectrometry Data (Electron lonization)

m/z Relative Intensity (%) Assighment

133 High [M]* (Molecular lon)

118 Moderate [M - CHs]*

104 High [M - CHOJ*

90 Moderate [M - CHs - CO]* or [C7Hs]*
76 Moderate [CeHa]*

Experimental Protocols

The following sections describe standardized procedures for obtaining the spectroscopic data
presented.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 2-Methoxybenzonitrile in approximately 0.7 mL of
deuterated chloroform (CDCls) containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard.

e Tube Loading: Transfer the solution to a clean, dry 5 mm NMR tube.

e 'H NMR Acquisition:
o Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer.
o Set the spectral width to cover a range of 0 to 10 ppm.

o Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
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o Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) before Fourier
transformation.

e 13C NMR Acquisition:
o Acquire the carbon-13 NMR spectrum on the same instrument, typically at 100 MHz.
o Set the spectral width to cover a range of 0 to 200 ppm.
o Use a proton-decoupled pulse sequence to simplify the spectrum to singlets.

o Alarger number of scans (typically 128 or more) is required due to the lower natural
abundance of 13C.

IR Spectroscopy

o Sample Preparation: As 2-Methoxybenzonitrile is a liquid or low-melting solid, the neat
liquid film method is preferred.[3] Place one drop of the neat compound onto the surface of a
potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

» Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin,
uniform film.

o Data Acquisition:
o Record a background spectrum of the empty spectrometer.
o Place the assembled salt plates into the sample holder of an FTIR spectrometer.

o Record the sample spectrum over a range of 4000 to 400 cm~1, co-adding at least 16
scans for a high-quality spectrum.

o The final spectrum is presented in terms of transmittance or absorbance after automatic
background subtraction.

Mass Spectrometry

« lonization Method: Utilize Electron lonization (EI) for its ability to produce characteristic and

reproducible fragmentation patterns.[4]
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Sample Introduction: Introduce a dilute solution of 2-Methoxybenzonitrile in a volatile
solvent (e.g., methanol or dichloromethane) via a Gas Chromatography (GC-MS) system or
a direct insertion probe.

Data Acquisition:
o Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV).
o Scan a mass range of m/z 40-200 to detect the molecular ion and all significant fragments.

o The resulting mass spectrum plots the relative abundance of ions against their mass-to-
charge ratio (m/z).

Data Visualization

The following diagrams illustrate key aspects of the spectroscopic analysis of 2-
Methoxybenzonitrile.

2-Methoxybenzonitrile Sample

:

Sample Preparation
(Dissolution/Neat Film)

NMR Spectrometer FTIR Spectrometer Mass Spectrometer (EI)
1H and 13C NMR Spectra IR Spectrum Mass Spectrum

o~

Data Analysis &
Structure Confirmation
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Click to download full resolution via product page

Figure 2: General workflow for the spectroscopic analysis of 2-Methoxybenzonitrile.
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Figure 3: Proposed mass spectrometry fragmentation pathway for 2-Methoxybenzonitrile
under EI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Methoxybenzonitrile: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147131#2-methoxybenzonitrile-spectroscopic-data-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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